molecular formula C16H23ClO3S B14392632 Methyl 2-[5-(9-chlorononanoyl)thiophen-2-yl]acetate CAS No. 89913-72-4

Methyl 2-[5-(9-chlorononanoyl)thiophen-2-yl]acetate

Cat. No.: B14392632
CAS No.: 89913-72-4
M. Wt: 330.9 g/mol
InChI Key: KGPJQCKEBUYCDN-UHFFFAOYSA-N
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Description

Methyl 2-[5-(9-chlorononanoyl)thiophen-2-yl]acetate is an organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[5-(9-chlorononanoyl)thiophen-2-yl]acetate typically involves the acylation of thiophene derivatives. One common method is the Friedel-Crafts acylation, where thiophene is reacted with a suitable acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). The reaction conditions often require anhydrous solvents and low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production of thiophene derivatives, including this compound, often involves large-scale Friedel-Crafts acylation processes. These processes are optimized for high yield and purity, using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[5-(9-chlorononanoyl)thiophen-2-yl]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .

Scientific Research Applications

Methyl 2-[5-(9-chlorononanoyl)thiophen-2-yl]acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-[5-(9-chlorononanoyl)thiophen-2-yl]acetate involves its interaction with specific molecular targets. In medicinal applications, it may act by inhibiting enzymes or modulating receptor activity. The thiophene ring can interact with biological macromolecules through π-π stacking or hydrogen bonding, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    Thiophene: The parent compound, a simple five-membered ring with one sulfur atom.

    2-Acetylthiophene: A thiophene derivative with an acetyl group at the 2-position.

    5-Bromo-2-thiophenecarboxylic acid: A brominated thiophene derivative with a carboxylic acid group.

Uniqueness

Methyl 2-[5-(9-chlorononanoyl)thiophen-2-yl]acetate is unique due to the presence of a long acyl chain with a chlorine atom, which imparts distinct chemical and physical properties.

Properties

CAS No.

89913-72-4

Molecular Formula

C16H23ClO3S

Molecular Weight

330.9 g/mol

IUPAC Name

methyl 2-[5-(9-chlorononanoyl)thiophen-2-yl]acetate

InChI

InChI=1S/C16H23ClO3S/c1-20-16(19)12-13-9-10-15(21-13)14(18)8-6-4-2-3-5-7-11-17/h9-10H,2-8,11-12H2,1H3

InChI Key

KGPJQCKEBUYCDN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=CC=C(S1)C(=O)CCCCCCCCCl

Origin of Product

United States

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